(7-Methoxy-1-methyl-1H-indazol-5-yl)-methanol
Description
(7-Methoxy-1-methyl-1H-indazol-5-yl)-methanol is a substituted indazole derivative characterized by a methoxy group (-OCH₃) at the 7-position, a methyl group (-CH₃) at the 1-position, and a hydroxymethyl (-CH₂OH) group at the 5-position of the indazole core. Its molecular formula is C₁₀H₁₂N₂O₂, with a calculated molecular weight of 192.22 g/mol. The compound is listed as discontinued in commercial catalogs, suggesting its primary use in research settings . Limited physicochemical data (e.g., melting point, solubility) are available in the provided evidence, but its structural features imply moderate polarity due to the methoxy and hydroxymethyl groups, which may enhance aqueous solubility compared to non-polar analogs.
Properties
IUPAC Name |
(7-methoxy-1-methylindazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-10-8(5-11-12)3-7(6-13)4-9(10)14-2/h3-5,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHMIYCYXMDEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2OC)CO)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263926 | |
| Record name | 1H-Indazole-5-methanol, 7-methoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-06-3 | |
| Record name | 1H-Indazole-5-methanol, 7-methoxy-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-5-methanol, 7-methoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1-methyl-1H-indazol-5-yl)-methanol typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of hydrazones with appropriate substituents under acidic or basic conditions . Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of indazole derivatives often utilizes scalable synthetic routes that minimize byproducts and maximize yield. Methods such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted to produce these compounds on a larger scale .
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-1-methyl-1H-indazol-5-yl)-methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions at the aromatic ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Biological Activities
(7-Methoxy-1-methyl-1H-indazol-5-yl)-methanol exhibits several noteworthy biological activities:
Antimicrobial Activity
Research has shown that this compound possesses significant antimicrobial properties. In studies conducted using the agar diffusion method, it demonstrated effective inhibition against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MICs) were determined to assess its potency compared to standard antibiotics like penicillin. The results indicated that this compound could serve as a potential lead compound for developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. It has been shown to inhibit specific enzymes associated with cancer cell proliferation, particularly fibroblast growth factor receptors (FGFR). In vitro studies reported IC50 values in the low nanomolar range, indicating strong inhibitory effects on cancer cell lines .
Case Studies
Several case studies have documented the applications of this compound in research settings:
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized derivatives against pathogenic bacteria. The results indicated that certain derivatives showed enhanced activity compared to the parent compound, suggesting structural modifications could improve efficacy .
- Anticancer Research : Another study focused on the compound's ability to inhibit FGFR signaling pathways in cancer cells. The findings highlighted its potential as a therapeutic agent in targeted cancer therapies .
Mechanism of Action
The mechanism of action of (7-Methoxy-1-methyl-1H-indazol-5-yl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Comparison of Key Parameters
Key Observations:
This may improve solubility in polar solvents like methanol or water.
Molecular Weight and Complexity :
- The target compound has a lower molecular weight (192.22 g/mol) than indole derivatives like compound 79 (345.09 g/mol), which feature extended conjugated systems . This may influence pharmacokinetic properties such as membrane permeability.
Core Structure Differences :
- Indazole vs. Indole : Indazoles (e.g., target compound) exhibit aromatic stability due to a fused benzene-pyrazole ring, whereas indoles (e.g., compound 79) have a benzene-pyrrole system. This difference impacts electronic properties and reactivity .
- Benzimidazole vs. Indazole : Benzimidazole derivatives (e.g., compound 8 in ) have a fused benzene-imidazole core, offering distinct hydrogen-bonding sites compared to indazoles.
Biological Activity
Overview
(7-Methoxy-1-methyl-1H-indazol-5-yl)-methanol is a chemical compound belonging to the indazole family, recognized for its diverse biological activities. This compound is characterized by its unique structural features, which influence its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of this compound typically involves the formation of the indazole core followed by functionalization. Common methods include cyclization reactions with hydrazones under acidic or basic conditions. The compound has a molecular formula of and a molecular weight of approximately 176.22 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown an IC50 value ranging from 2.6 to 3.9 µM across different cancer types, indicating potent antiproliferative effects .
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| T47D | 2.6 |
| MDA-MB-231 | 3.9 |
| SKM28 | 3.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study utilizing the agar diffusion method, it exhibited significant antibacterial activity against various strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin .
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 30 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors that play crucial roles in cell signaling pathways. It may inhibit enzymes involved in inflammatory processes and cancer cell proliferation, contributing to its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Study : A recent study investigated the effects of this compound on breast cancer cells, showing that it induced apoptosis and cell cycle arrest at the G2/M phase at concentrations as low as 2.5 µM .
- Antimicrobial Study : Another research focused on its antibacterial properties, demonstrating that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .
- In Silico Studies : Molecular docking studies have revealed that this compound has favorable binding affinities for several biological targets, indicating its potential utility in drug design .
Q & A
Q. What synthetic routes are commonly employed for the preparation of (7-Methoxy-1-methyl-1H-indazol-5-yl)-methanol?
The synthesis typically involves multi-step modifications of indazole precursors. A common strategy includes:
- Indazole ring formation : Starting with substituted indazoles, such as 7-methoxy-1-methyl-1H-indazole, followed by functionalization at the 5-position.
- Hydroxymethyl introduction : Reduction of a carbonyl group (e.g., aldehyde or ketone) using NaBH₄, as demonstrated in analogous indole derivatives .
- Protection/deprotection steps : Methoxy groups are often introduced via alkylation or protected during reactive steps to prevent undesired side reactions .
Key considerations : Solvent selection (e.g., acetonitrile for chlorination), catalytic reduction conditions, and purification via column chromatography .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- ¹H/¹³C-NMR : Critical for verifying substituent positions (e.g., methoxy at C7, methyl at N1, hydroxymethyl at C5). Aromatic protons and coupling patterns help distinguish regioisomers .
- HR-ESI-MS : Confirms molecular formula (C₁₀H₁₂N₂O₂) and detects isotopic patterns.
- X-ray crystallography : Provides unambiguous proof of molecular geometry, as seen in structurally related indazole/indole derivatives .
- IR spectroscopy : Identifies functional groups (e.g., O-H stretch ~3200–3500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data during characterization?
Discrepancies may arise due to tautomerism, solvent effects, or impurities. Strategies include:
- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to stabilize exchangeable protons (e.g., -OH).
- Variable-temperature NMR : Resolves dynamic processes causing peak broadening .
- 2D experiments (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon connectivity to assign ambiguous signals .
- Comparative analysis : Cross-reference with spectral data of analogous compounds (e.g., 5-methoxyindole derivatives) .
Q. What strategies optimize reaction yield during multi-step synthesis?
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) for alkylation steps to enhance regioselectivity .
- Flow chemistry : Continuous reactors improve efficiency in reduction or protection steps .
- In-situ monitoring : Techniques like TLC or inline IR spectroscopy detect intermediates and adjust reaction parameters .
- Purification optimization : Gradient elution in flash chromatography minimizes co-elution of byproducts .
Q. How is X-ray crystallography applied to determine molecular geometry?
- Data collection : Single crystals are grown via slow evaporation (e.g., ethanol/water mixtures).
- Structure refinement : Programs like SHELXL (for small molecules) and WinGX (for data processing) solve and refine structures, as demonstrated in indazole derivatives .
- ORTEP visualization : Anisotropic displacement parameters validate bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding) .
Q. What computational methods complement experimental data in predicting reactivity?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic substitution .
- Molecular docking : Screens potential biological targets (e.g., enzymes) by modeling interactions with the hydroxymethyl group .
- Molecular dynamics (MD) : Simulates solvent effects on conformational stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
